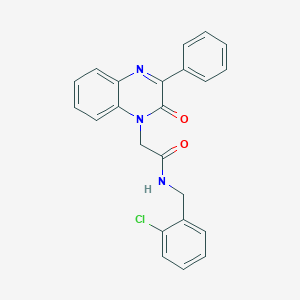
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. It is a quinoxaline derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Analysis
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide and its derivatives have been explored for their potential applications in scientific research, particularly in the development of anticancer and antimicrobial agents. The synthesis of such compounds often involves the reaction of ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate with various primary amines, leading to compounds with promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. These compounds have been evaluated for their anticancer effects against multiple cancer lines, with specific analogs showing inhibitory activity towards enzymes like EGFR, indicating their potential as cytotoxic agents (Ahmed et al., 2018).
Antifungal and Antibacterial Agents
Further research into the structural variations of N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives has demonstrated their efficacy as potent antibacterial and antifungal agents. Compounds synthesized from 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives, for example, have shown significant activity against strains like E. coli, S. aureus, and various fungal strains, highlighting their potential in addressing microbial resistance (Kumar et al., 2012).
Analgesic and Anti-inflammatory Applications
Investigations into quinazolinyl acetamide derivatives of N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown potential analgesic and anti-inflammatory activities. This line of research has identified compounds that exhibit significant analgesic and anti-inflammatory effects, comparable to reference standards like diclofenac sodium, while demonstrating lower ulcerogenic potential. Such findings suggest the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2015).
Anticonvulsant Potential
Derivatives of N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have also been explored for their anticonvulsant properties. The design and synthesis of novel compounds in this category have resulted in findings that some derivatives show high anticonvulsant activity in experimental models. Such research expands the potential application of these compounds beyond antimicrobial and anticancer activities, suggesting their use in the management of neurological disorders (Ibrahim et al., 2013).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUPXWAFBSPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)

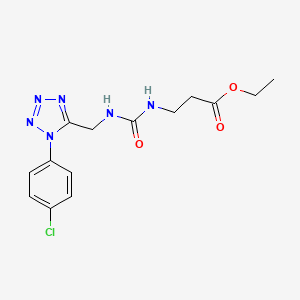
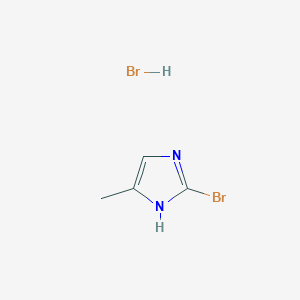

![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)

![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
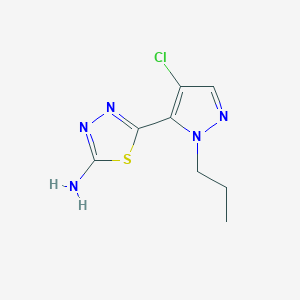
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
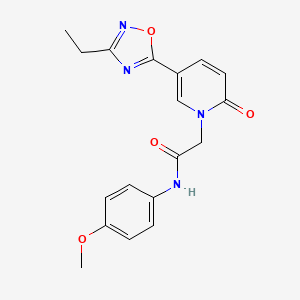
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)

